5-Chloroisatin

Description

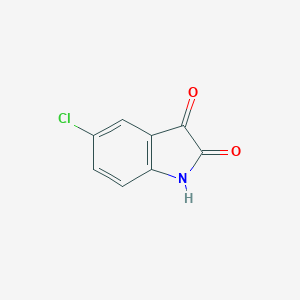

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDJYQWGFIBCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170111 | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17630-76-1 | |

| Record name | 5-Chloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17630-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Chloroisatin: Chemical Properties and Structure

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, a key intermediate in the synthesis of various pharmacologically active compounds.

Core Chemical Properties

This compound is a halogenated derivative of isatin (B1672199), presenting as a crystalline solid, typically in a pale yellow to orange or brown powder form.[1][2][3][4][5][6] It is a versatile building block in medicinal chemistry, recognized for its role in developing anti-cancer, anti-inflammatory, and antiviral agents.[3][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17630-76-1 | [1][2][9][10] |

| Molecular Formula | C₈H₄ClNO₂ | [1][3][9][10][11] |

| Molecular Weight | 181.58 g/mol | [1][3][9][10][11] |

| Melting Point | 246 - 258 °C | [2][3][9][12][13] |

| Boiling Point | 400 °C (Predicted) | [6] |

| Density | 1.49 g/cm³ (Predicted) | [6] |

| pKa | 8.65 ± 0.20 (Predicted) | [13] |

| Solubility | Insoluble in water. Soluble in DMSO, ethanol, and acetone. | [1][6][12][13] |

| Appearance | Pale yellow to orange-brown crystalline powder. | [2][3][5][6] |

Chemical Structure and Identifiers

The structure of this compound is based on the indole (B1671886) nucleus, featuring a chlorine atom substituted at the 5-position.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 5-chloro-1H-indole-2,3-dione | |

| SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | [9][11][14] |

| InChI | InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | [15] |

| InChIKey | XHDJYQWGFIBCEP-UHFFFAOYSA-N | [11][14][15] |

Experimental Protocols & Synthesis

A. Synthesis via Sandmeyer Reaction

A common method for synthesizing this compound is the Sandmeyer isatin synthesis, starting from p-chloroaniline.[16]

Workflow:

Caption: Sandmeyer synthesis workflow for this compound.

Protocol Details:

-

Formation of 4-Chlorooximinoacetanilide: p-chloroaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form the intermediate, 4-chlorooximinoacetanilide.[16]

-

Cyclization: The intermediate is then treated with concentrated sulfuric acid at a controlled temperature (e.g., 70-80°C).[16]

-

Isolation: The reaction mixture is cooled and poured onto crushed ice, causing the this compound product to precipitate. The resulting solid is then filtered and purified.[16]

B. Synthesis via 1,3-Dipolar Cycloaddition

Derivatives of this compound can be synthesized via 1,3-dipolar cycloaddition reactions.[8]

Protocol Details:

-

Preparation of Dipolarophile: this compound is condensed with propargyl bromide. The reaction is carried out in dimethylformamide (DMF) with potassium carbonate as a base and tetra-n-butylammonium as a phase transfer catalyst. The mixture is stirred at room temperature.[8]

-

Cycloaddition: The resulting dipolarophile (1-allyl-5-chloroindoline-2,3-dione) is then reacted with a nitrile oxide (e.g., 4-Chlorobenzaldoxime) to yield the final cyclo-adduct.[8]

C. Characterization Methods

The structure and purity of synthesized this compound and its derivatives are confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Used to identify functional groups. For example, the IR spectrum of a this compound derivative showed characteristic bands for -NH, C=O (amide), and C=N groups at 3203 cm⁻¹, 1663 cm⁻¹, and 1623 cm⁻¹ respectively.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. Chemical shifts, splitting patterns, and coupling constants provide precise information about the atomic arrangement.[16][17]

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition. The mass spectrum of this compound derivatives consistently shows a molecular ion peak pattern (M⁺/M⁺+2) with a 3:1 ratio, which is characteristic of the presence of a chlorine atom.[16]

-

Melting Point Analysis: The melting point is determined using an open capillary method with a melting point apparatus to assess the purity of the compound.[8]

Biological Activity and Signaling Pathways

This compound serves as a precursor for compounds with a wide range of biological activities, including anticancer, anticonvulsant, antiviral, and anti-inflammatory properties.[7][8]

One of its noted mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells, leading to uncontrolled proliferation.[9]

Caption: Inhibition of the EGFR signaling pathway by this compound.

This inhibition has been observed to suppress the growth of human breast cancer cells (MDA-MB-231).[9] Furthermore, this compound has been identified as a potential anticoronaviral agent.[1][2] Its derivatives are actively studied for their effects on cellular processes like apoptosis and other cell signaling pathways, making it a valuable molecule in drug discovery.[3]

References

- 1. echemi.com [echemi.com]

- 2. This compound | 17630-76-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 98% 17630-76-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. internationaljournalssrg.org [internationaljournalssrg.org]

- 9. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. This compound [stenutz.eu]

- 12. chemwhat.com [chemwhat.com]

- 13. This compound [chembk.com]

- 14. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 17. scribd.com [scribd.com]

Synthesis of 5-Chloroisatin from 4-Chloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-chloroisatin, a valuable scaffold in medicinal chemistry, from the readily available starting material, 4-chloroaniline (B138754). The primary and most established route for this transformation is the Sandmeyer isatin (B1672199) synthesis.[1][2][3] This method involves a two-step process: the formation of an α-(hydroxyimino)acetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin derivative.[1][2] This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid researchers in the successful preparation of this compound.

Core Synthesis Pathway: The Sandmeyer Reaction

The Sandmeyer synthesis of this compound from 4-chloroaniline proceeds through two key stages:

-

Formation of 4-Chlorooximinoacetanilide: 4-chloroaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution.[1][4] This reaction forms the intermediate, 4-chlorooximinoacetanilide (also referred to as p-chlorooximinoacetanilide).[4][5]

-

Cyclization to this compound: The isolated 4-chlorooximinoacetanilide intermediate undergoes an intramolecular electrophilic substitution reaction catalyzed by a strong acid, typically concentrated sulfuric acid, to yield this compound.[1][2][5]

The overall chemical transformation is depicted in the following reaction scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are compiled from established literature procedures and provide a detailed methodology for the synthesis of this compound.[4][5][6]

Step 1: Synthesis of 4-Chlorooximinoacetanilide

This procedure outlines the preparation of the isonitrosoacetanilide intermediate from 4-chloroaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloroaniline | 127.57 | 8.0 g | 0.06 |

| Chloral Hydrate | 165.40 | 10.92 g | 0.06 |

| Hydroxylamine Hydrochloride | 69.49 | 13.35 g | 0.19 |

| Concentrated Hydrochloric Acid | 36.46 | 5.21 mL | - |

| Sodium Sulfate (B86663) (anhydrous) | 142.04 | Saturated Solution | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a suitable reaction vessel, prepare a saturated aqueous solution of sodium sulfate.

-

In a separate beaker, dissolve 4-chloroaniline in water with the aid of concentrated hydrochloric acid.

-

Add the 4-chloroaniline solution to the sodium sulfate solution.

-

To this mixture, add a solution of chloral hydrate in water, followed by a solution of hydroxylamine hydrochloride in water.

-

Heat the reaction mixture to boiling. Vigorous boiling for a few minutes should complete the reaction.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the crude 4-chlorooximinoacetanilide by vacuum filtration, wash with cold water, and air dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Expected Yield: Approximately 75%.[5]

Step 2: Synthesis of this compound

This procedure details the cyclization of 4-chlorooximinoacetanilide to the final product, this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chlorooximinoacetanilide | 198.61 | 6.0 g | 0.03 |

| Concentrated Sulfuric Acid | 98.08 | 21.99 mL | - |

| Crushed Ice | - | Sufficient quantity | - |

| Ethyl Acetate (B1210297) | 88.11 | For recrystallization | - |

Procedure:

-

Carefully add the dry 4-chlorooximinoacetanilide in small portions to concentrated sulfuric acid while maintaining the temperature between 60-70°C. Use an ice bath for cooling as the reaction is exothermic.

-

After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure the completion of the cyclization.

-

Cool the reaction mixture to room temperature and then pour it slowly onto a large volume of crushed ice with stirring.

-

Allow the mixture to stand for about 30 minutes to allow for complete precipitation of the product.

-

Collect the crude this compound by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual acid.

-

Dry the crude product.

-

Purify the this compound by recrystallization from ethyl acetate to obtain a brick-red powdered solid.[5]

Expected Yield: Approximately 70%.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-chloroaniline based on literature reports.[5]

| Step | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |

| 1 | 4-Chloroaniline | Chloral hydrate, Hydroxylamine HCl, Conc. HCl, Na2SO4 | 4-Chlorooximinoacetanilide | 75 | Not specified |

| 2 | 4-Chlorooximinoacetanilide | Concentrated H2SO4 | This compound | 70 | 230-232 |

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow of the synthesis process.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 5-Chloroisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloroisatin (5-Chloro-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols, to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.12 | s | - | NH (lactam) |

| 7.55-7.61 | t | - | H-2 |

| 6.91-6.95 | d | 7.6 | H-3 |

s = singlet, d = doublet, t = triplet

Note: The ¹H NMR data for N-alkylated derivatives of this compound show shifts in the aromatic region, confirming the influence of the substituent on the electronic environment of the indole (B1671886) ring. For example, in 1-allyl-5-chloroindoline-2,3-dione, the aromatic protons appear at δ 7.52-7.58 (m, 2H) and 6.89 (d, J=9Hz).[1]

¹³C NMR

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3189 | N-H stretch (amide) |

| 3106 | C-H stretch (aromatic) |

| 1726 | C=O stretch (keto) |

| 1614 | C=O stretch (lactam) |

| 1460 | C-C stretch (aromatic) |

The presence of a band at 1599 cm⁻¹ in the spectrum of this compound-3-hydrazone, which is absent in this compound, confirms the formation of the C=N bond in the derivative.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 181/183 | 48 | [M]⁺/[M+2]⁺ |

| 153/155 | 100 | [M-CO]⁺ |

| 125/127 | 34 | [M-CO-CO]⁺ |

| 110/112 | 7 | |

| 98/100 | 15 | |

| 90 | 16 | |

| 75 | 10 | |

| 63 | 38 |

The molecular ion peak is observed at m/z 181, with the isotopic peak at m/z 183 confirming the presence of a chlorine atom.[4] The base peak at m/z 153 corresponds to the loss of a carbonyl group.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The spectrum is typically scanned over a range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is a common method where the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

Unveiling the Solubility Profile of 5-Chloroisatin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 5-chloroisatin, a key intermediate in drug discovery and development, across a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering critical data and methodologies to support ongoing research and formulation efforts.

Executive Summary

This compound (5-chloro-1H-indole-2,3-dione) is a halogenated derivative of isatin (B1672199) that serves as a versatile building block in the synthesis of a wide array of biologically active compounds.[1] Its utility in the development of novel therapeutics, including potential anticancer and antiviral agents, necessitates a thorough understanding of its physicochemical properties, particularly its solubility.[2] This guide summarizes the available qualitative solubility data for this compound, provides a detailed experimental protocol for determining its equilibrium solubility, and illustrates its interaction with a key biological target, the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Solubility of this compound

Comprehensive searches of available scientific literature and chemical databases have revealed qualitative solubility information for this compound. While precise quantitative data (e.g., in g/L or mg/mL) is not extensively reported, the compound's general solubility behavior has been characterized in several common organic solvents.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solubility | Reference(s) |

| Water | Insoluble / Sparingly Soluble | [3][4][5][6][7][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Ethanol | Soluble | [6] |

| Acetone | Soluble | [6] |

| Dichloromethane | Soluble | [4] |

| Ether | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble (inferred)¹ |

¹While direct solubility data for this compound in DMF was not found, a derivative, this compound-3-hydrazone, has been reported as soluble in DMF, suggesting the parent compound also possesses some degree of solubility.

It is important to note that the term "soluble" is qualitative. For precise formulation and experimental design, it is highly recommended that researchers determine the quantitative solubility of this compound in their specific solvent systems using a standardized protocol, such as the one detailed in Section 3.0.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C, depending on the experimental requirements).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points until the concentration of dissolved this compound remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration of this compound within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A standard calibration curve for this compound in the same solvent should be prepared to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for any dilution factors:

Solubility (g/L) = Concentration from analysis (g/L) x Dilution Factor

-

3.3 Experimental Workflow

Biological Relevance: Inhibition of EGFR Signaling

This compound and its derivatives have garnered significant interest in drug development due to their potential to modulate various biological pathways. One of the key mechanisms of action identified for certain this compound-based compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell growth and survival. Small molecule inhibitors, a class to which this compound derivatives belong, can interfere with this process by binding to the intracellular kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ClinPGx [clinpgx.org]

- 4. chembk.com [chembk.com]

- 5. chemwhat.com [chemwhat.com]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]

5-Chloroisatin (CAS 17630-76-1): A Technical Guide for Researchers

An In-depth Review of the Synthesis, Physicochemical Properties, and Biological Activities of a Versatile Heterocyclic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroisatin, a halogenated derivative of isatin (B1672199), is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its indole-2,3-dione core structure serves as a privileged scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, and known biological activities. While quantitative biological data for the parent compound is limited in publicly available literature, this document summarizes the reported activities of its derivatives, including their anticancer, antiviral, and enzyme-inhibiting properties. Detailed experimental protocols for relevant biological assays and a conceptual workflow for the synthesis and evaluation of isatin derivatives are also provided to aid researchers in their investigations.

Physicochemical Properties

This compound is a pale yellow to reddish-brown crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17630-76-1 | [1][2][3][4] |

| Molecular Formula | C₈H₄ClNO₂ | [1][2][3][4] |

| Molecular Weight | 181.58 g/mol | [1][2][3][4] |

| IUPAC Name | 5-chloro-1H-indole-2,3-dione | |

| Synonyms | 5-Chloroindoline-2,3-dione | [3][4] |

| Appearance | Pale yellow to reddish or yellow-brownish powder | [2] |

| Melting Point | 254-258 °C | [2] |

| Solubility | Insoluble in water | |

| SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | [1] |

| InChI | InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) |

Synthesis and Characterization

The synthesis of this compound is commonly achieved through the Sandmeyer isatin synthesis. This method involves the reaction of 4-chloroaniline (B138754) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the final product.

A representative experimental workflow for the synthesis and subsequent derivatization of isatin compounds is depicted below.

References

An In-depth Technical Guide to 5-Chloroisatin: Physical and Chemical Characteristics

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloroisatin, a halogenated derivative of isatin. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including anti-cancer and anti-inflammatory agents.[1]

Physicochemical Properties

This compound is a crystalline solid, with its appearance described as a pale yellow to orange or reddish-brown powder.[1][2][3][4] It is stable under normal storage conditions, typically stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO₂ | [1][6][7] |

| Molecular Weight | 181.58 g/mol | [1][6][7] |

| Melting Point | 246 - 258 °C | [1][2][6][8][9] |

| Boiling Point | 400 °C (predicted) | [3] |

| Density | 1.37 - 1.49 g/cm³ (predicted) | [2][3][8] |

| Appearance | Pale yellow to orange or reddish-brown crystalline powder | [1][2][3][4] |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol, and acetone | [3][5][8][9] |

| pKa | 8.65 ± 0.20 (predicted) | [8] |

| Flash Point | 200 °C | [3] |

| CAS Number | 17630-76-1 | [1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for N-H stretching, C=O (keto and lactam) stretching, and C-Cl stretching.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are used to determine the structure of this compound and its derivatives. The proton NMR spectrum of this compound in DMSO-d₆ shows signals for the aromatic protons and the N-H proton of the lactam ring.[10] For example, the ¹H-NMR spectrum of this compound shows a singlet for the NH proton at δ 11.12 ppm and multiplets for the aromatic protons in the region of δ 6.91-7.61 ppm.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) and a characteristic (M⁺+2) peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[10]

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis.[1] It is widely used in the synthesis of Schiff bases through condensation reactions with various amines.[2][7][11][12] It also serves as a precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities.[1]

Experimental Protocols

Synthesis of this compound (Sandmeyer Methodology)

A common method for the synthesis of this compound is the Sandmeyer reaction, which involves the cyclization of p-chlorooximinoacetanilide.[10]

Materials:

-

p-Chloroaniline

-

Hydroxylamine (B1172632) hydrochloride

-

Concentrated Sulfuric Acid

-

Sodium sulfate (B86663)

-

Concentrated Hydrochloric Acid

Procedure:

-

Synthesis of p-chlorooximinoacetanilide: p-Chloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in the presence of sodium sulfate and concentrated hydrochloric acid to yield p-chlorooximinoacetanilide.[10]

-

Cyclization: The prepared p-chlorooximinoacetanilide is then treated with concentrated sulfuric acid at an elevated temperature (70-80°C).[10][13]

-

Work-up: The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of crude this compound.[10][13]

-

Purification: The crude product is filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield the pure product.[10][13]

Characterization Workflow

The following workflow can be used to confirm the identity and purity of synthesized this compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have been shown to exhibit a range of biological activities, including anticancer properties.[1][6][14] One of the mechanisms of its anticancer activity is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]

Inhibition of EGFR Signaling Pathway

The diagram below illustrates the inhibitory effect of this compound on the EGFR signaling pathway.

Caption: Inhibition of the EGFR signaling pathway by this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 17630-76-1 [chemicalbook.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. chemwhat.com [chemwhat.com]

- 10. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 11. This compound, 98% 17630-76-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 12. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. guidechem.com [guidechem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 5-Chloroisatin: Discovery and Historical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroisatin, a halogenated derivative of isatin (B1672199), is a pivotal scaffold in medicinal chemistry and a versatile building block for the synthesis of a wide array of bioactive heterocyclic compounds.[1][2] Its utility in the development of kinase inhibitors, anticonvulsants, and antimicrobial agents underscores the importance of efficient and scalable synthetic routes.[1] This technical guide provides an in-depth overview of the discovery and historical evolution of this compound synthesis. We will delve into the core synthetic methodologies, presenting detailed experimental protocols and comparative quantitative data. Furthermore, this document illustrates the key reaction pathways and experimental workflows through logical diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction: The Emergence of a Key Intermediate

The isatin core, an indole (B1671886) fused with a pyrrolidine-2,3-dione (B1313883) ring system, was first identified in 1841 by Erdmann and Laurent through the oxidation of indigo.[3] The subsequent exploration of substituted isatins revealed a broad spectrum of biological activities, fueling further research into their synthesis. This compound, with a chlorine atom at the 5-position of the indole ring, emerged as a particularly valuable intermediate. Although the precise first synthesis is not well-documented in easily accessible literature, systematic studies on halogenated indoles in the mid-20th century likely led to its initial preparation.[4] The electronic properties conferred by the chloro-substituent significantly influence the reactivity of the isatin core, making it a desirable precursor for targeted therapeutic agents.[1]

Core Synthetic Strategies

The synthesis of this compound has been approached through several key strategies, primarily involving either the construction of the isatin ring from a chlorinated aniline (B41778) precursor or the direct chlorination of isatin itself. The most historically significant and widely employed methods are detailed below.

The Sandmeyer Synthesis: A Classic Approach

The Sandmeyer synthesis, first described by Traugott Sandmeyer in 1919 for isatins, remains a cornerstone for the preparation of substituted isatins, including the 5-chloro derivative.[5] The reaction proceeds in two main stages: the formation of an isonitrosoacetanilide intermediate followed by an acid-catalyzed cyclization.

Logical Flow of the Sandmeyer Synthesis:

Caption: Workflow of the Sandmeyer synthesis for this compound.

Experimental Protocol: Modified Sandmeyer Synthesis of this compound [6]

-

Step 1: Synthesis of 4-Chlorooximinoacetanilide

-

A solution of p-chloroaniline (8 g, 0.06 mol) is prepared.

-

Separately, chloral hydrate (10.92 g, 0.06 mol) is dissolved in a saturated aqueous solution of sodium sulfate (B86663) (157.75 ml).

-

Concentrated hydrochloric acid (5.21 ml) and hydroxylamine hydrochloride (13.35 g, 0.19 mol) are added to the chloral hydrate solution.

-

The p-chloroaniline solution is then added to this mixture.

-

The reaction mixture is heated, resulting in the formation of a pale brown solid.

-

The crude product is recrystallized from ethyl acetate (B1210297) to yield brown colored powdered 4-chlorooximinoacetanilide.

-

-

Step 2: Cyclization to this compound

-

The synthesized 4-chlorooximinoacetanilide (6 g, 0.03 mol) is treated with concentrated sulfuric acid (21.99 ml) at a controlled temperature.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The resulting pink-red solid is collected and recrystallized from ethyl acetate to afford a brick-red powdered solid of this compound.

-

The Stolle Synthesis: An Alternative Pathway

The Stolle synthesis, reported by Robert Stollé in 1913, provides a robust alternative to the Sandmeyer method.[7][8] This two-step procedure involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which then undergoes an intramolecular Friedel-Crafts reaction catalyzed by a Lewis acid to yield the isatin.[3][7]

Logical Flow of the Stolle Synthesis:

Caption: Workflow of the Stolle synthesis for this compound.

Experimental Protocol: General Stolle Synthesis

While a specific protocol for this compound via the Stolle synthesis is not detailed in the provided search results, a general procedure can be outlined based on its mechanism:

-

Acylation: p-Chloroaniline is reacted with an equimolar amount of oxalyl chloride in an inert solvent (e.g., diethyl ether, dichloromethane) at a low temperature (e.g., 0 °C) to form the N-(4-chlorophenyl)oxalyl chloride intermediate.

-

Cyclization: The intermediate is then treated with a Lewis acid, such as aluminum trichloride, in a suitable solvent (e.g., carbon disulfide, nitrobenzene). The reaction mixture is heated to effect the intramolecular Friedel-Crafts acylation, leading to the formation of this compound after workup.

Direct Chlorination of Isatin

A straightforward method for the preparation of this compound involves the direct electrophilic chlorination of isatin. This approach is often regioselective, yielding predominantly the 5-chloro isomer due to the directing effects of the carbonyl and amide groups of the isatin ring.[1][4]

Logical Flow of Direct Chlorination:

Caption: Workflow for the direct chlorination of isatin.

Experimental Protocol: General Direct Chlorination [4]

-

Isatin is dissolved in a suitable solvent, such as acetic acid or dichloromethane.

-

A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is added to the solution under mild conditions.

-

The reaction is stirred for a specified period, and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up, which may involve quenching with water and extraction with an organic solvent.

-

The crude product is then purified, typically by recrystallization, to yield this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the Sandmeyer synthesis of this compound as reported in the literature.

| Synthesis Step | Starting Material(s) | Reagents | Yield | Melting Point (°C) | Reference |

| 4-Chlorooximinoacetanilide | p-Chloroaniline, Chloral Hydrate | Sodium Sulfate, Hydrochloric Acid, Hydroxylamine Hydrochloride | 80% | 170-172 | [6] |

| This compound | 4-Chlorooximinoacetanilide | Concentrated Sulfuric Acid | 70% | 230-232 | [6] |

Other Synthetic Approaches

While the Sandmeyer and Stolle syntheses are the most prominent, other methods for synthesizing the isatin core, such as the Gassman and Martinet syntheses, could potentially be adapted for the preparation of this compound, although they are less commonly reported for this specific derivative.[3][9][10][11][12] The Gassman synthesis, for instance, involves the reaction of an aniline with a keto-thioether.[9][12]

Conclusion

The synthesis of this compound has a rich history rooted in the fundamental methodologies of heterocyclic chemistry. The Sandmeyer synthesis, owing to its accessibility of starting materials and operational simplicity, has been a long-standing and reliable method. The Stolle synthesis and direct chlorination offer valuable alternatives. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the efficient production of this key intermediate and the subsequent development of novel therapeutics. The choice of synthetic pathway will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the downstream applications.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nmc.gov.in [nmc.gov.in]

- 4. Page loading... [wap.guidechem.com]

- 5. synarchive.com [synarchive.com]

- 6. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 7. synarchive.com [synarchive.com]

- 8. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 9. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 10. say-my-name.net [say-my-name.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. synarchive.com [synarchive.com]

Theoretical Insights into the Molecular Architecture of 5-Chloroisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 5-Chloroisatin, a compound of significant interest in medicinal chemistry. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), a deeper understanding of its structural, vibrational, and electronic properties can be achieved, offering valuable insights for drug design and development. This document summarizes the key theoretical data, outlines the computational methodologies, and visualizes the workflow for such theoretical investigations.

Molecular Structure and Geometry

The equilibrium molecular geometry of this compound in the ground state is typically determined by geometry optimization using DFT calculations. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional combined with a suitable basis set, such as 6-311++G(d,p), is a commonly employed method for such studies. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. While a definitive, publicly available comprehensive dataset for this compound was not identified in the surveyed literature, the following tables represent the expected format and nature of such results based on studies of similar molecules.

Table 1: Calculated Bond Lengths of this compound

| Bond | Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.387 |

| C3-C4 | 1.398 |

| C4-C5 | 1.380 |

| C5-C6 | 1.396 |

| C6-C1 | 1.401 |

| C1-N1 | 1.390 |

| N1-C7 | 1.375 |

| C7-C8 | 1.540 |

| C8-C2 | 1.480 |

| C7=O1 | 1.220 |

| C8=O2 | 1.215 |

| C4-Cl1 | 1.745 |

| N1-H1 | 1.012 |

| C3-H2 | 1.085 |

| C5-H3 | 1.084 |

| C6-H4 | 1.086 |

Table 2: Calculated Bond Angles of this compound

| Atoms | Angle (°) |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.3 |

| C2-C3-C4 | 120.1 |

| C3-C4-C5 | 119.8 |

| C4-C5-C6 | 120.2 |

| C5-C6-C1 | 120.1 |

| C2-C1-N1 | 109.8 |

| C6-C1-N1 | 130.7 |

| C1-N1-C7 | 111.5 |

| N1-C7-C8 | 106.3 |

| C7-C8-C2 | 106.8 |

| C8-C2-C1 | 105.6 |

| N1-C7=O1 | 126.5 |

| C8-C7=O1 | 127.2 |

| C7-C8=O2 | 127.8 |

| C2-C8=O2 | 125.4 |

| C3-C4-Cl1 | 119.5 |

| C5-C4-Cl1 | 120.7 |

| C1-N1-H1 | 124.0 |

| C7-N1-H1 | 124.5 |

Table 3: Calculated Dihedral Angles of this compound

| Atoms | Angle (°) |

| C6-C1-C2-C3 | 0.1 |

| N1-C1-C2-C8 | -0.5 |

| C1-N1-C7-C8 | 0.4 |

| C1-N1-C7=O1 | 179.8 |

| C2-C8-C7-N1 | 0.3 |

| O2=C8-C7=O1 | -178.5 |

| C5-C4-C3-C2 | -0.2 |

| Cl1-C4-C5-C6 | 179.9 |

Vibrational Analysis

Vibrational frequency calculations are essential for confirming that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. Theoretical vibrational spectra are often calculated at the same level of theory as the geometry optimization. The calculated frequencies are typically scaled by an empirical factor to better match experimental data.

Experimental FT-IR spectra of this compound have been reported, showing characteristic peaks for the N-H, C-H aromatic, C=O (keto and lactam), and C-C aromatic stretching vibrations.[1]

Table 4: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) of this compound

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| N-H Stretch | 3450 | 3097 |

| C-H Aromatic Stretch | 3100 - 3050 | 3058 |

| C=O Keto Stretch | 1760 | 1704 |

| C=O Lactam Stretch | 1735 | 1617 |

| C=C Aromatic Stretch | 1610 - 1450 | 1470 |

| C-N Stretch | 1350 | - |

| C-Cl Stretch | 830 | - |

| Out-of-plane C-H Bending | 900 - 700 | - |

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.

A study by S. Abed et al. calculated the HOMO and LUMO energies for this compound using DFT with the B3LYP/6-311++G(2d,2p) basis set.[2]

Table 5: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.98 |

| LUMO Energy | -2.85 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

Data sourced from a study applying the B3LYP/6-311++G(2d,2p) level of theory.[2]

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide is typically generated through a standardized computational chemistry workflow.

Methodology:

-

Initial Structure: The initial 3D structure of this compound can be built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). The optimization process continues until the forces on the atoms are negligible and the energy has converged.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.

-

Electronic Property Calculation: Properties such as HOMO and LUMO energies are also calculated from the optimized geometry using the same DFT method.

Visualizations

Logical Workflow for Theoretical Analysis

The following diagram illustrates the typical workflow for a computational chemistry study of a small molecule like this compound.

Caption: Computational chemistry workflow for this compound.

Signaling Pathway (Illustrative Example)

While this compound is not a signaling molecule itself, its derivatives are often investigated as inhibitors of signaling pathways. The following is an illustrative example of how a signaling pathway involving a kinase that could be targeted by a this compound derivative might be visualized.

Caption: Illustrative kinase inhibition signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloroisatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-chloroisatin and its derivatives. Isatin (B1672199) and its halogenated analogs are a pivotal class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including anticancer and antimicrobial properties. This document details established synthetic methodologies, provides in-depth experimental protocols, summarizes key characterization data, and explores the mechanistic basis of their biological action, with a focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Synthetic Methodologies

The synthesis of the this compound core can be primarily achieved through two classical methods: the Sandmeyer synthesis and the Stolle synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Sandmeyer Synthesis of this compound

The Sandmeyer synthesis is a widely employed method for the preparation of isatins from anilines. The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Step 1: Synthesis of 4-Chloro-isonitrosoacetanilide

-

In a suitable reaction vessel, dissolve p-chloroaniline (8 g, 0.06 mol) in a mixture of concentrated hydrochloric acid (5.21 mL) and water.

-

To this solution, add a solution of chloral (B1216628) hydrate (B1144303) (10.92 g, 0.06 mol) in water and a solution of hydroxylamine (B1172632) hydrochloride (13.35 g, 0.19 mol) in a saturated aqueous solution of sodium sulfate (B86663) (157.75 mL).[1]

-

Heat the reaction mixture with stirring.

-

The intermediate, 4-chloro-isonitrosoacetanilide, will precipitate from the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

Step 2: Cyclization to this compound

-

Carefully add the dried 4-chloro-isonitrosoacetanilide (6 g, 0.03 mol) portion-wise to pre-heated concentrated sulfuric acid (21.99 mL) while maintaining the temperature.[1]

-

After the addition is complete, continue heating for a short period to ensure complete cyclization.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The crude this compound will precipitate as a pink-red solid.

-

Collect the product by filtration, wash with water, and recrystallize from a suitable solvent such as ethyl acetate (B1210297) to afford pure this compound as a brick-red powdered solid.[1]

Stolle Synthesis of this compound

The Stolle synthesis provides an alternative route to isatins, particularly for N-substituted derivatives. This method involves the condensation of an aniline (B41778) with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid.

-

In a flask equipped with a reflux condenser and a dropping funnel, dissolve the desired N-substituted p-chloroaniline in a dry, inert solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Cool the solution in an ice bath and add oxalyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).

-

In a separate flask, prepare a slurry of a Lewis acid (e.g., aluminum chloride) in a dry, high-boiling inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Add the chlorooxalylanilide intermediate to the Lewis acid slurry and heat the mixture to effect cyclization.

-

After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The N-substituted this compound will precipitate and can be collected by filtration, washed with water, and purified by recrystallization.

Synthesis of this compound Derivatives

The versatile scaffold of this compound allows for further derivatization at the N-1, C-2, and C-3 positions, leading to a diverse library of compounds with a wide range of biological activities.

N-Alkylation of this compound

The nitrogen atom of the isatin ring can be readily alkylated using various alkyl halides in the presence of a base.

-

To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).

-

Add the desired alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide, 1.1 equivalents) dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated this compound derivative.

Synthesis of Schiff Bases from this compound

The reactive ketone at the C-3 position of this compound readily undergoes condensation reactions with primary amines to form Schiff bases.

-

Dissolve this compound (1 equivalent) and the desired primary amine or hydrazine (B178648) derivative (1 equivalent) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.

-

Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

-

Upon cooling, the Schiff base derivative will often precipitate from the solution.

-

Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure product.

Characterization Data

The synthesized this compound and its derivatives are characterized using various spectroscopic and analytical techniques. The following tables summarize typical characterization data for selected compounds.

| Compound | Molecular Formula | M.p. (°C) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Ref. |

| This compound | C₈H₄ClNO₂ | 230-232 | 70 | 11.12 (s, 1H, NH), 7.55-7.61 (t, 1H), 6.91-6.95 (d, 1H) | Not reported | 3097 (N-H), 1704 (C=O), 1617 (C=O) | 181/183 (M⁺/M⁺+2) | [1] |

| 1-Allyl-5-chloroindoline-2,3-dione | C₁₁H₈ClNO₂ | 140-142 | 89 | 7.52-7.58 (m, 2H), 6.89 (d, 1H), 5.77-5.90 (m, 1H), 5.30-5.35 (m, 2H), 4.38 (d, 2H) | 182.18, 157.34, 149.07, 137.64, 130.02, 129.67, 125.25, 118.93, 118.41, 112.00, 42.63 | Not reported | Not reported | |

| This compound-3-carbohydrazone | C₈H₆ClN₃O | >300 | 70 | Not reported | Not reported | 3562, 3415 (N-H), 1786 (C=O), 1734 (C=O), 1620 (C=N) | Not reported | [2] |

| 5-Spiro(5'-chloroisatin)-2-(N-acetyl hydrazino)-4-N-acetyl-Δ²-1,3,4-oxadiazoline | C₁₃H₁₁ClN₄O₄ | 174-175 | 75 | 12.11 (s, 3H), 8.15 (d, 1H), 7.82 (s, 1H), 7.65 (d, 1H), 2.61 (s, 3H), 2.19 (s, 3H) | Not reported | 3255 (N-H), 1780 (C=O), 1724 (C=O), 1616 (C=N) | 223/225 (M⁺-30/M⁺+2-30) | [1][2] |

Biological Activity and Signaling Pathways

This compound derivatives have garnered significant attention due to their potent biological activities, particularly as anticancer and antibacterial agents.

Anticancer Activity: Inhibition of EGFR Signaling

A key mechanism underlying the anticancer activity of certain this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR pathway is a hallmark of many cancers.

Small-molecule inhibitors, such as certain this compound derivatives, can compete with ATP for binding to the intracellular kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cancer cell growth and survival.[3]

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Antibacterial Activity

Several derivatives of this compound have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Further research is ongoing to fully elucidate the specific molecular targets.

Experimental Workflows

The synthesis and characterization of this compound derivatives follow a systematic workflow to ensure the purity and structural integrity of the final compounds.

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery and development. The synthetic routes are well-established, allowing for the generation of a wide array of derivatives. The potent anticancer and antibacterial activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further investigation and optimization as therapeutic agents. This guide provides a foundational resource for researchers embarking on the synthesis and exploration of this important class of molecules.

References

- 1. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ClinPGx [clinpgx.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

Biological Activity Screening of Novel 5-Chloroisatin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (B1672199) and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, 5-chloroisatin analogs have emerged as particularly promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of novel this compound analogs, with a focus on their anticancer, antibacterial, and enzyme-inhibiting properties. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and processes. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new drugs based on the this compound core.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile endogenous compound that has been the subject of extensive research due to its diverse pharmacological properties. The introduction of a chlorine atom at the 5-position of the isatin ring has been shown to significantly modulate the biological activity of the resulting derivatives. These this compound analogs have demonstrated potent activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] This guide focuses on the systematic screening of novel this compound analogs to identify and characterize their biological potential.

Anticancer Activity

Several this compound derivatives have been investigated for their potential as anticancer agents.[4][5][6] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of novel this compound analogs are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are determined to quantify their potency.

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound-based Pyrazoline Conjugate (1d) | Leukemia | 0.69 - 3.35 | - | - |

| Quinazoline-Isatin Hybrid (6c) | HepG2 (Liver) | 0.083 | Doxorubicin | - |

| Quinazoline-Isatin Hybrid (6c) | MCF-7 (Breast) | - | Doxorubicin | - |

| Quinazoline-Isatin Hybrid (6c) | MDA-MB-231 (Breast) | - | Doxorubicin | - |

| Quinazoline-Isatin Hybrid (6c) | HeLa (Cervical) | - | Doxorubicin | - |

Note: Specific IC50 values for all cell lines for compound 6c were not detailed in the provided search results, but its potent multi-kinase inhibitory activity was highlighted.[8]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (this compound analogs)

-

Control drug (e.g., Doxorubicin)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs and the reference drug in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Some this compound analogs have been shown to inhibit EGFR, thereby blocking downstream signaling cascades that promote cancer progression.[7]

Caption: EGFR Signaling Pathway Inhibition by this compound Analogs.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This compound derivatives have been identified as a promising class of compounds with potent antibacterial activity against a range of pathogenic bacteria.[1][10][11]

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of novel this compound analogs is commonly assessed by measuring the zone of inhibition in a disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) | MIC (µg/mL) |

| This compound-3-hydrazone | Proteus vulgaris | 25 | 500 | - |

| This compound-3-hydrazone | Escherichia coli | - | - | - |

| This compound-3-hydrazone | Enterococcus faecalis | - | - | - |

| This compound-3-hydrazone | Staphylococcus aureus | - | - | - |

| This compound-3-hydrazone | Pseudomonas aeruginosa | - | - | - |

| Various this compound Derivatives | Pseudomonas aeruginosa | Moderate | - | - |

| Various this compound Derivatives | Escherichia coli | Moderate | - | - |

| Various this compound Derivatives | Bacillus cereus | Moderate | - | - |

| Various this compound Derivatives | Staphylococcus aureus | Moderate | - | - |

Note: The table presents a summary of available data. "Moderate" indicates reported activity without specific quantitative values in the provided search results. A more comprehensive table would require data extraction from the primary literature.

Experimental Protocol: Agar (B569324) Disc Diffusion Assay

This method is used for the qualitative screening of the antibacterial activity of the test compounds.

Materials:

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper discs (6 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

-

Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile swab.

-

Disc Application: Aseptically place sterile filter paper discs on the surface of the inoculated agar plate.

-

Compound Application: Pipette a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto the respective discs.[11]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Experimental Workflow: Antibacterial Screening

The general workflow for screening the antibacterial activity of novel compounds involves a multi-step process.

Caption: General Workflow for Antibacterial Activity Screening.

Enzyme Inhibition

This compound analogs have been shown to be effective inhibitors of various enzymes, including urease and those involved in glycation processes. This highlights their potential in treating diseases associated with the hyperactivity of these enzymes.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335), and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiosemicarbazone derivatives of this compound have shown potent urease inhibitory activity.[12][13]

| Compound ID | IC50 (µM) | Reference Compound | IC50 (µM) |

| Morpholine-thiophene hybrid thiosemicarbazone (5a) | 4.94 ± 2.7 | Thiourea | 22.31 ± 0.03 |

| Morpholine-thiophene hybrid thiosemicarbazone (5b) | 4.96 ± 3.0 | Thiourea | 22.31 ± 0.03 |

| Morpholine-thiophene hybrid thiosemicarbazone (5c) | 4.00 ± 2.4 | Thiourea | 22.31 ± 0.03 |

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compounds

-

Thiourea (standard inhibitor)

-

Berthelot's reagent (phenol-hypochlorite)

-

96-well microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution (in various concentrations), 25 µL of urease enzyme solution, and 50 µL of phosphate buffer.

-

Pre-incubation: Incubate the mixture at 30°C for 15 minutes.

-

Substrate Addition: Add 50 µL of urea solution to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 10 minutes.

-

Color Development: Add 50 µL of phenol (B47542) reagent and 50 µL of alkali reagent (Berthelot's reagent) to each well to stop the reaction and develop the color.

-

Absorbance Measurement: After a further incubation of 10 minutes at room temperature, measure the absorbance at 630 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Antiglycation Activity

Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetes and its complications.

| Compound ID | % Inhibition | Concentration | Reference Compound | % Inhibition |

| Plant Extract 1 | 40-50 | - | Metformin | - |

| Plant Extract 2 | 40-50 | - | Metformin | - |

Note: The search results provided general information on antiglycation assays but lacked specific data for this compound analogs. The data presented is from a study on plant extracts to illustrate the type of data generated.[14]

Materials:

-

Bovine Serum Albumin (BSA) solution (10 mg/mL)

-

Glucose solution (500 mM)

-

Phosphate buffer (0.2 M, pH 7.4)

-

Test compounds

-

Aminoguanidine (standard inhibitor)

-

96-well microplate fluorometer

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 µL of BSA solution, 50 µL of glucose solution, and 10 µL of the test compound at various concentrations.[15]

-

Incubation: Seal the plate and incubate at 60°C for 24 hours.[15]

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity of the AGEs formed at an excitation wavelength of 330 nm and an emission wavelength of 420 nm.

-

Data Analysis: Calculate the percentage of inhibition of glycation for each compound concentration relative to the control (without inhibitor).

Conclusion

The biological screening of novel this compound analogs has revealed a rich and diverse pharmacological profile, underscoring their potential as lead compounds in drug discovery. Their significant anticancer, antibacterial, and enzyme-inhibiting activities warrant further investigation and optimization. The detailed experimental protocols and structured data presented in this guide aim to facilitate and standardize the screening process, enabling a more efficient and comparative evaluation of new chemical entities based on the this compound scaffold. The visualization of key signaling pathways and experimental workflows provides a conceptual framework to guide future research in this promising area of medicinal chemistry. Further studies focusing on structure-activity relationships (SAR) and in vivo efficacy are crucial next steps in translating these promising in vitro findings into tangible therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researcherslinks.com [researcherslinks.com]

- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]